molecular formula C8H16N2O B8718767 1,3,3,4-Tetramethylpiperazin-2-one CAS No. 71620-96-7

1,3,3,4-Tetramethylpiperazin-2-one

Cat. No.: B8718767
CAS No.: 71620-96-7
M. Wt: 156.23 g/mol
InChI Key: WFGMRESWHYSOKC-UHFFFAOYSA-N
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Description

1,3,3,4-Tetramethylpiperazin-2-one is a piperazine-derived heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The methyl substituents at positions 1, 3, 3, and 4 create a sterically hindered environment, influencing its electronic properties and reactivity.

Properties

CAS No.

71620-96-7

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,3,3,4-tetramethylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-8(2)7(11)9(3)5-6-10(8)4/h5-6H2,1-4H3

InChI Key

WFGMRESWHYSOKC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCN1C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazin-2-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1,3,3,4-tetramethylpiperazin-2-one with analogous compounds:

Structural Analogs

3,3,5,5-Tetramethylpiperazin-2-one (Compound 3b, ) Structure: Methyl groups at positions 3, 3, 5, and 5, with a 2,4-dimethoxybenzyl group at N1. Synthesis: Synthesized via copper-mediated Goldberg arylations, highlighting the utility of transition-metal catalysis in modifying piperazinones . Physicochemical Data:

  • IR peaks at 3347 cm⁻¹ (N-H stretch) and 1613 cm⁻¹ (C=O stretch).
  • HRMS: [M + H]+ = 239.17560 .

4-Methylpiperazin-1-yl Derivatives () Example: 6-Amino-4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one. Structure: A single methyl group at the 4-position of the piperazine ring, integrated into a triazine-based scaffold.

Key Findings and Implications

  • Structural Flexibility: Substitution patterns on the piperazinone ring significantly influence bioactivity. Asymmetric methylation (1,3,3,4) may enhance receptor binding compared to symmetric analogs.
  • Synthetic Accessibility : Transition-metal catalysis (e.g., Goldberg arylations) enables precise functionalization, critical for optimizing drug-like properties .

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